![molecular formula C7H3ClF3N3 B1510296 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-85-1](/img/structure/B1510296.png)
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-??2-??yl)??azetidine-??2-??carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which includes 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, has been discussed in several studies . The synthesis often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine are complex and can involve various other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine include a density of 1.6±0.1 g/cm3 , a refractive index of 1.584 , and a molar refractivity of 48.5±0.3 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: is a valuable intermediate in medicinal chemistry. It serves as a core structure for developing pharmaceutical compounds with a wide range of therapeutic applications. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in targeted cancer therapies . Additionally, the trifluoromethyl group is a common feature in drugs for treating diseases like breast cancer, as seen in FDA-approved Alpelisib .
Agriculture
In the agricultural sector, this compound’s derivatives are integral in creating active ingredients for agrochemicals. They play a significant role in crop protection, helping to safeguard against pests and diseases. The unique physicochemical properties imparted by the fluorine atom make these derivatives highly effective in this field .
Material Science
The compound’s derivatives are also used in material science, particularly in the development of novel materials with specific desired properties. The trifluoromethyl group can influence the material’s characteristics, such as its thermal stability and chemical resistance, making it valuable for advanced material synthesis .
Environmental Science
In environmental science, the compound is utilized in studying the environmental fate of fluorinated organic chemicals. Its derivatives can be used as tracers or standards in environmental sampling and analysis, aiding in the monitoring of pollution and the assessment of ecological risks .
Analytical Chemistry
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: finds applications in analytical chemistry as a reference compound. It’s used to calibrate instruments and validate analytical methods, ensuring the accuracy and reliability of chemical analyses across various research domains .
Biochemistry
In biochemistry, the compound is a key precursor in synthesizing nucleotide analogs and other bioactive molecules. Its derivatives are studied for their interactions with biological macromolecules, contributing to our understanding of fundamental biochemical processes and the discovery of new drug targets .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-3-1-2-12-5(3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVQKRMJPKVDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743645 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1060815-85-1 | |
| Record name | 4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






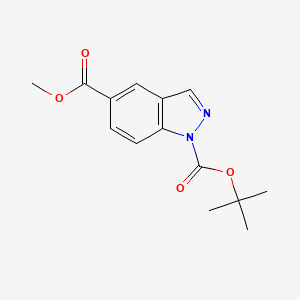
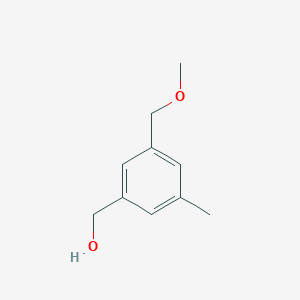
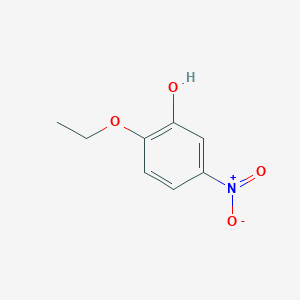
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)
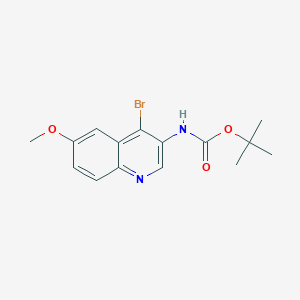
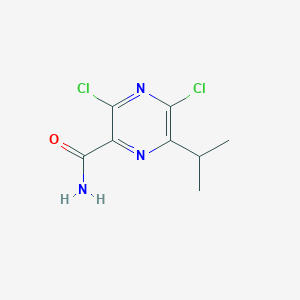


![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)

![1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone](/img/structure/B1510250.png)